2-Hydroxy-N-p-tolyl-benzamide
Overview
Description
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Antiviral Activity
Anti-HIV Activity
Future Directions
The future directions for research on 2-Hydroxy-N-p-tolyl-benzamide could include further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and potential applications. Given the biological activities observed in similar compounds, there may be potential for 2-Hydroxy-N-p-tolyl-benzamide to be used in various applications, including medicinal chemistry .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-Hydroxy-N-p-tolyl-benzamide may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common modes of interaction for aromatic compounds .
Biochemical Pathways
Indole derivatives, which are structurally similar to 2-hydroxy-n-p-tolyl-benzamide, are known to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (22726) and structure suggest that it may have good bioavailability .
Result of Action
Some studies have shown that similar compounds have antiproliferative effects, suggesting that 2-hydroxy-n-p-tolyl-benzamide may also have potential anticancer activity .
properties
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRNTPTRWMCOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methylphenyl)benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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